N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
This compound is an oxalamide derivative featuring a piperidine ring substituted with an isopropyl group at the N1 position and a methoxy-methylphenyl moiety at the N2 position.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-13(2)22-9-7-15(8-10-22)12-20-18(23)19(24)21-16-11-14(3)5-6-17(16)25-4/h5-6,11,13,15H,7-10,12H2,1-4H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLCRKFEXMMDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 1-isopropylpiperidine, is synthesized through the alkylation of piperidine with isopropyl bromide under basic conditions.
Introduction of the Methoxy-Methylphenyl Group: The intermediate is then reacted with 2-methoxy-5-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the corresponding benzylated piperidine.
Oxalamide Formation: The final step involves the reaction of the benzylated piperidine with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, leading to consistent product quality.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the isopropyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine structure.
Biological Studies: Used as a probe in biochemical assays to study receptor-ligand interactions.
Materials Science: Explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxalamide linkage may facilitate binding to proteins or other macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Oxalamides are a versatile class of compounds with diverse pharmacological profiles. Below is a detailed comparison of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide with analogous compounds from the literature:
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Observations:
The 2-methoxy-5-methylphenyl group at N2 may reduce oxidative metabolism compared to electron-deficient aryl groups (e.g., 4-chlorophenyl in Compound 8) .
Biological Activity :
- BNM-III-170 and Compound 8 demonstrate antiviral activity, suggesting oxalamides’ utility in targeting viral entry or replication. The absence of direct antiviral data for the target compound necessitates further evaluation .
- Compound 1768 highlights metabolic challenges: rapid hepatic metabolism without amide hydrolysis, a critical consideration for the target compound’s pharmacokinetic optimization .
Physicochemical Properties: The target compound’s logP is likely higher than analogs like Compound 14 (hydroxypropyl substituent) due to the hydrophobic isopropylpiperidine group .
Synthetic Feasibility :
- Yields for oxalamide derivatives vary widely: Compound 8 (46%) vs. Compound 11 (44% as a single isomer). The target compound’s synthesis may require optimization to address steric hindrance from the isopropylpiperidine group .
Biological Activity
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, a synthetic organic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Synthesis
The synthesis of this compound involves several key steps:
-
Formation of Piperidine Intermediate :
- The starting material, 1-isopropylpiperidine, is synthesized via alkylation with isopropyl bromide under basic conditions.
-
Benzylation :
- The intermediate is reacted with 2-methoxy-5-methylbenzyl chloride in the presence of potassium carbonate to yield the benzylated piperidine.
-
Oxalamide Formation :
- The final step involves the reaction with oxalyl chloride to form the oxalamide linkage, facilitated by a base such as triethylamine.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. The piperidine moiety is known to modulate receptor activity, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
- Antimicrobial and Antioxidant Properties : The compound has shown promise in inhibiting microbial growth and exhibiting antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in disease modulation, suggesting potential applications in treating metabolic disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N1-((1-methylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide | Structure | Variation in substituents may affect pharmacological profile |
| N1-(2-Methoxy-4-methylbenzyl)-N2-(3-pyridyl)oxalamide | Structure | Different heteroatoms may influence receptor interactions |
This comparison highlights how variations in structure can lead to significant differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Laboratory tests have demonstrated that this compound can effectively inhibit the growth of specific cancer cell lines, suggesting a role as a potential anticancer agent.
- Neuropharmacological Studies : Research focusing on its interaction with neurotransmitter receptors indicates that it may modulate dopaminergic and serotonergic pathways, which are critical in treating mood disorders.
- Antioxidant Activity Assessment : In vitro assays have shown that this compound exhibits significant antioxidant properties, which could be leveraged for therapeutic applications in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
